molecular formula C22H31N3O4S B2769720 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1234932-21-8

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2769720
CAS RN: 1234932-21-8
M. Wt: 433.57
InChI Key: LVDPJUWANCAUHQ-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been explored for its molecular interactions. A study conducted by Shim et al. (2002) detailed the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research is significant in understanding the molecular dynamics and interactions of similar compounds (Shim et al., 2002).

Polymer Synthesis and Characterization

Another aspect of research involving similar compounds includes the synthesis and characterization of polyamides and poly(amide-imide)s. Saxena et al. (2003) synthesized a series of polyamides using a similar method involving aromatic dicarboxylic acids, highlighting the potential applications in creating advanced polymeric materials (Saxena et al., 2003).

Topoisomerase II Inhibitory Activity

The inhibitory activity of compounds on mammalian topoisomerase II has been a subject of research. Wentland et al. (1993) investigated the inhibitory activity of a compound similar to N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, which could have implications in cancer research and treatment (Wentland et al., 1993).

Metabolism in Drug Development

Understanding the metabolic pathways of similar compounds is crucial in drug development. Hvenegaard et al. (2012) focused on identifying the cytochrome P450 and other enzymes involved in the oxidative metabolism of a novel antidepressant, providing valuable insights into the metabolic fate of related compounds (Hvenegaard et al., 2012).

Antidepressant and Nootropic Agents

Research by Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This highlights the therapeutic potential of structurally similar compounds in treating central nervous system disorders (Thomas et al., 2016).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their anti-acetylcholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-15-3-4-19(11-16(15)2)25-14-18(12-21(25)26)22(27)23-13-17-7-9-24(10-8-17)30(28,29)20-5-6-20/h3-4,11,17-18,20H,5-10,12-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDPJUWANCAUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

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